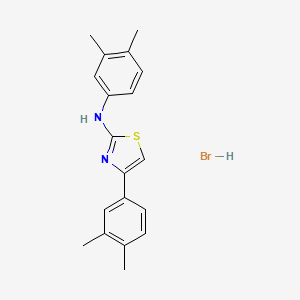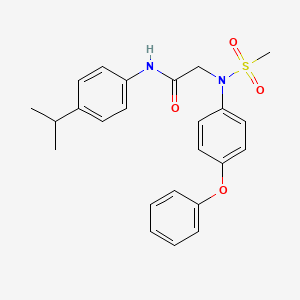![molecular formula C15H23NO B4969042 [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B4969042.png)
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol, also known as MPPP, is a synthetic opioid compound. It was first synthesized in the 1970s as a potential painkiller, but its use was discontinued due to its high potential for abuse and addiction. Despite this, MPPP has continued to be studied for its potential therapeutic applications and its mechanism of action.
Mechanism of Action
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol acts on the central nervous system by binding to opioid receptors in the brain and spinal cord. This results in the activation of the reward pathway, leading to feelings of euphoria and pain relief. However, prolonged use of this compound can lead to tolerance and dependence, as well as a range of adverse effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. It can also cause a range of adverse effects, including nausea, vomiting, dizziness, confusion, and respiratory arrest.
Advantages and Limitations for Lab Experiments
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol has been used in a range of laboratory experiments to study its mechanism of action and potential therapeutic applications. However, due to its high potential for abuse and addiction, its use is tightly regulated and monitored. Additionally, its adverse effects can limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research on [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol, including the development of new painkillers and antitussive agents based on its structure and mechanism of action. Additionally, further research is needed to better understand its effects on the immune system and its potential therapeutic applications in this area. However, research on this compound must be conducted with caution due to its high potential for abuse and addiction.
Synthesis Methods
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol can be synthesized through a multi-step process involving the reaction of phenylpropanone with methylamine and formaldehyde. The resulting compound is then reduced to this compound using sodium borohydride. However, due to its high potential for abuse, the synthesis of this compound is tightly regulated and monitored.
Scientific Research Applications
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol has been studied for its potential therapeutic applications, particularly in the treatment of pain. It has also been studied for its potential use as an antitussive agent, as well as its effects on the immune system. However, due to its high potential for abuse and addiction, research on this compound has been limited.
properties
IUPAC Name |
[1-(4-phenylbutan-2-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13(16-11-5-8-15(16)12-17)9-10-14-6-3-2-4-7-14/h2-4,6-7,13,15,17H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXUQUFUIZULHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4968963.png)
![5-[(3-fluorophenoxy)methyl]-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4968964.png)
![N'-[2-benzoyl-1-(4-chlorophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4968967.png)
![7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B4968974.png)
![1-[(isobutyrylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4968981.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4968988.png)

![ethyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4968990.png)

![11-(5-ethyl-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969026.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)

![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)